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SYBR Green I excitation and emission spectra

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Compound of Interest

Compound Name: SYBR green I (chloride)

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An In-depth Technical Guide to SYBR Green I: Excitation and Emission Spectra for Researchers

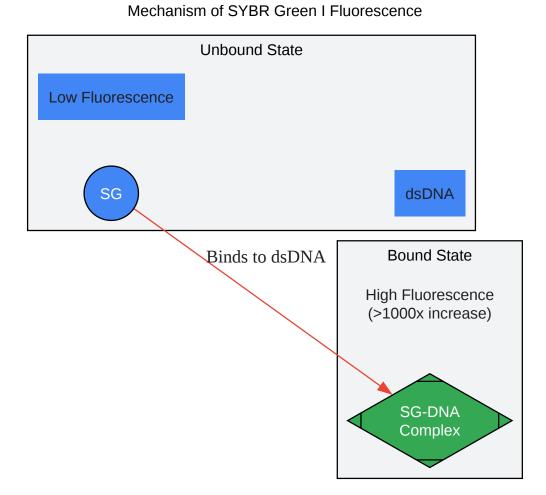
SYBR Green I (SG) is an asymmetrical cyanine dye widely utilized in molecular biology as a highly sensitive fluorescent stain for nucleic acids.[1][2] Its primary application lies in the quantification of double-stranded DNA (dsDNA) in real-time quantitative PCR (qPCR) and for the visualization of nucleic acids in gel electrophoresis.[1][2] This guide provides a detailed overview of the spectral properties, underlying mechanisms, and key experimental protocols for the application of SYBR Green I.

Core Mechanism of Fluorescence

SYBR Green I exhibits minimal intrinsic fluorescence in its free state in solution. Its quantum yield increases dramatically, by as much as 800- to 1000-fold, upon binding to dsDNA.[3][4][5] This significant fluorescence enhancement is attributed to the dye's unique binding mechanism. SYBR Green I binds to the minor groove of the DNA helix and also exhibits intercalative and electrostatic interactions.[5][6][7][8] This binding stiffens the dye molecule, dampening its intramolecular motion and leading to a massive increase in fluorescence emission upon excitation.[5][6][9]

The following diagram illustrates the fundamental principle of SYBR Green I's fluorescence activation.





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Caption: SYBR Green I (SG) transitions from a low to a high fluorescence state upon binding to dsDNA.

Photophysical Properties

The efficiency and utility of SYBR Green I are defined by its specific spectral characteristics. When bound to dsDNA, the dye is optimally excited by blue light and emits in the green portion of the spectrum. These properties are summarized below.



Property	Value	Reference(s)
Excitation Maximum (λex)	Primary: 497 nm (in complex with DNA)	[1][10]
Secondary: ~254 nm, 290 nm, 380 nm	[3][10][11][12]	
Emission Maximum (λem)	520-522 nm (in complex with DNA)	[1][8][10][11][12][13][14]
Quantum Yield (Φ)	~0.8 (when bound to dsDNA)	[3][10][11][15][16]
>5x higher than Ethidium Bromide (~0.15)	[10][11][15]	
Molar Extinction Coefficient (ε)	58,000 M-1cm-1 at 495 nm	[17]
Fluorescence Enhancement	800- to >1000-fold upon binding to dsDNA	[3][5][6]

Experimental Protocols

SYBR Green I is supplied as a 10,000x concentrate in dimethyl sulfoxide (DMSO).[3][10] Before use, the vial should be brought to room temperature and centrifuged briefly to collect the solution at the bottom.[12][13]

Protocol 1: Post-Electrophoresis Gel Staining

This is the most common method for visualizing DNA in agarose or polyacrylamide gels, offering the highest sensitivity.[10]

Methodology:

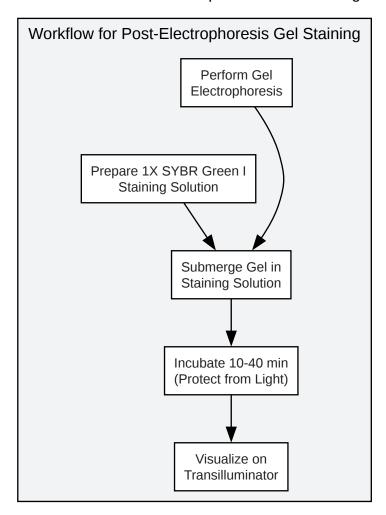
- Prepare Staining Solution: Dilute the 10,000X SYBR Green I stock solution 1:10,000 in a suitable electrophoresis buffer (e.g., TAE or TBE, pH 7.5–8.0).[10][12] Prepare enough solution to fully submerge the gel. It is recommended to use a plastic container, as the dye may adsorb to glass surfaces.[10][12]
- Stain the Gel: After electrophoresis, place the gel into the staining solution.



- Incubate: Gently agitate the gel for 10-40 minutes at room temperature.[10] The container
 must be protected from light by covering it with aluminum foil or placing it in a dark area.[10]
 [12]
- Visualize: No destaining is required.[10][15] The gel can be immediately visualized using a standard 300 nm UV transilluminator, a 254 nm epi-illuminator for greater sensitivity, or a blue-light transilluminator.[10][13][15]

The workflow for post-staining is depicted in the following diagram.

Workflow for Post-Electrophoresis Gel Staining





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Caption: A streamlined workflow for staining nucleic acid gels with SYBR Green I after electrophoresis.

Protocol 2: Real-Time Quantitative PCR (qPCR)

In qPCR, SYBR Green I binds to the dsDNA as it is synthesized, and the resulting increase in fluorescence is measured in real-time to quantify the amount of amplified product.[2]

Methodology:

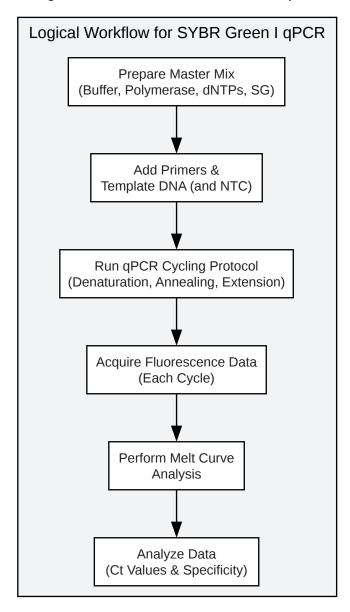
- Reaction Setup: Prepare a master mix on ice. For a typical 20 μL reaction, this mix contains a qPCR buffer, DNA polymerase (often a "hot-start" variant), dNTPs, MgCl₂, and SYBR Green I dye.[18] Commercially available master mixes are highly recommended for consistency.[18]
- Add Primers and Template: To the master mix, add the forward and reverse primers (typically
 to a final concentration of 0.2-0.5 μM) and the template DNA (e.g., cDNA).[18] Always
 include a No-Template Control (NTC) where nuclease-free water is added instead of the
 template to check for contamination.[18]
- Dispense and Seal: Aliquot the final reaction mix into qPCR plates or tubes. Seal them securely to prevent evaporation and centrifuge briefly to collect all components at the bottom.[18]
- Thermal Cycling: Program the qPCR instrument with a suitable cycling protocol. A standard protocol includes:
 - Initial Denaturation: 2-10 minutes at 95°C to activate the polymerase.[18]
 - Cycling (40 cycles):
 - Denaturation: 15-30 seconds at 95°C.
 - Annealing/Extension: 30-60 seconds at 55-65°C (fluorescence is typically acquired at this step).[18][19]



 Melt Curve Analysis: After the cycling is complete, perform a melt curve analysis (e.g., by increasing the temperature from 60°C to 95°C) to verify the specificity of the amplified product and check for primer-dimers.[18]

The logical flow of a SYBR Green I qPCR experiment is outlined below.

Logical Workflow for SYBR Green I qPCR





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Caption: A diagram showing the key stages of a quantitative PCR experiment using SYBR Green I.

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